Substrate Km for Pyridoxamine-Pyruvate Transaminase: 5-Deoxypyridoxamine vs. Pyridoxamine and 5-Deoxypyridoxal
5-Deoxypyridoxamine serves as an excellent substrate for pyridoxamine-pyruvate transaminase (EC 2.6.1.30) from Pseudomonas sp., with a Km value of 0.014 mM at pH 8.9, 25°C [1]. This affinity is comparable to that of the natural substrate pyridoxamine (Km = 0.013 mM) and the aldehyde counterpart 5-deoxypyridoxal (Km = 0.009 mM), demonstrating that removal of the 5'-hydroxymethyl group does not significantly impair substrate recognition by this enzyme. In contrast, 2-norpyridoxamine exhibits a Km of 0.16 mM, approximately 11-fold higher, indicating that the 2-methyl group—retained in 5-deoxypyridoxamine—is critical for high-affinity binding [1].
| Evidence Dimension | Michaelis constant (Km) for pyridoxamine-pyruvate transaminase (EC 2.6.1.30) |
|---|---|
| Target Compound Data | Km = 0.014 mM for 5-deoxypyridoxamine |
| Comparator Or Baseline | Pyridoxamine Km = 0.013 mM; 5-deoxypyridoxal Km = 0.009 mM; 2-norpyridoxamine Km = 0.16 mM |
| Quantified Difference | 5-Deoxypyridoxamine Km is within 8% of pyridoxamine Km; affinity is ~11-fold higher than 2-norpyridoxamine |
| Conditions | Pseudomonas sp. pyridoxamine-pyruvate transaminase, pH 8.9, 25°C |
Why This Matters
Near-identical Km to the natural substrate establishes 5-deoxypyridoxamine as a non-phosphorylatable kinetic probe for studying transaminase substrate recognition without confounding by phosphorylation-dependent effects.
- [1] BRENDA Enzyme Database, Literature summary for EC 2.6.1.30, extracted from Ayling, J.E.; Snell, E.E. Biochemistry 1968, 7, 1626–1636. KM values for 5-deoxypyridoxamine (0.014 mM), pyridoxamine (0.013 mM), 5-deoxypyridoxal (0.009 mM), 2-norpyridoxamine (0.16 mM). View Source
